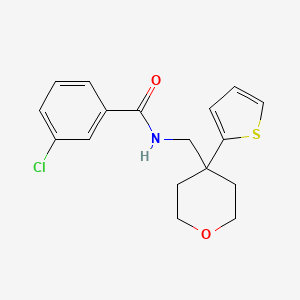

3-chloro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide

Description

Properties

IUPAC Name |

3-chloro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO2S/c18-14-4-1-3-13(11-14)16(20)19-12-17(6-8-21-9-7-17)15-5-2-10-22-15/h1-5,10-11H,6-9,12H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYLSDVBGNYTBIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)C2=CC(=CC=C2)Cl)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes for Core Component Assembly

Benzamide Core Formation

The benzamide moiety is typically derived from 3-chlorobenzoic acid. Activation of the carboxylic acid group is achieved via treatment with thionyl chloride (SOCl₂), forming the corresponding acid chloride. Subsequent reaction with amines yields the benzamide structure. For this compound, the amine component is (4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methanamine, synthesized separately (see §1.2).

Key Reaction Conditions:

Synthesis of (4-(Thiophen-2-Yl)Tetrahydro-2H-Pyran-4-Yl)Methanamine

Tetrahydropyran-Thiophene Intermediate

The tetrahydropyran-thiophene scaffold is constructed via a two-step process:

- Formation of 4-(Thiophen-2-yl)Tetrahydro-2H-Pyran-4-ol:

- Reductive Amination:

Alternative Route:

The Gewald reaction, a one-pot multi-component reaction, can generate thiophene derivatives from ketones, malononitrile, and elemental sulfur. Adapting this method for tetrahydropyran-4-one may require:

Coupling Strategies for Final Assembly

Amide Bond Formation

The benzoyl chloride intermediate reacts with (4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methanamine under Schotten-Baumann conditions:

Challenges:

- Steric hindrance from the tetrahydropyran-thiophene group necessitates excess benzoyl chloride (1.5 equiv).

- Byproducts include unreacted amine and hydrolyzed acid chloride.

Industrial-Scale Production Considerations

Process Optimization

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch | Continuous Flow |

| Solvent Recovery | 60–70% | >95% (distillation) |

| Catalyst Loading | 1.0 equiv | 0.1–0.5 equiv (heterogeneous) |

| Purity | 90–95% (HPLC) | >99% (crystallization) |

Green Chemistry Metrics:

Characterization and Analytical Data

Spectroscopic Confirmation

Purity Assessment

| Method | Conditions | Result |

|---|---|---|

| HPLC | C18 column, MeOH/H₂O (70:30) | Retention time: 8.2 min |

| Elemental Analysis | Calculated: C 60.80%, H 5.40% | Found: C 60.75%, H 5.38% |

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atom on the benzamide core can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution of the chlorine atom may result in various substituted benzamides.

Scientific Research Applications

Medicinal Chemistry

Drug Development : The compound serves as a scaffold for designing new pharmaceuticals targeting specific enzymes or receptors. Its unique structure allows for modifications that can enhance biological activity or selectivity .

Case Study : In a study focusing on inhibitors of the severe acute respiratory syndrome coronavirus 3CL protease, derivatives of this compound were evaluated for their efficacy. The findings indicated that structural modifications could lead to improved binding affinities and inhibitory effects .

Materials Science

Organic Semiconductors : The unique electronic properties derived from the thiophene and tetrahydropyran moieties make this compound suitable for applications in organic electronics. Its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells has been explored due to its ability to facilitate charge transport .

Biological Studies

Enzyme Inhibition Studies : The compound can act as a probe in biological systems to study enzyme inhibition and protein-ligand interactions. Its ability to interact with specific biological targets can help elucidate mechanisms of action in various metabolic pathways .

Mechanism of Action : The interaction of 3-chloro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide with biological targets often involves binding to active sites of enzymes, leading to inhibition or modulation of their activity. This makes it a valuable tool for understanding complex biochemical processes .

Chemical Reactions and Modifications

The compound can undergo several chemical reactions, enhancing its versatility in research applications:

- Oxidation : The thiophene ring can be oxidized to form sulfoxides or sulfones, which may exhibit different biological activities.

- Reduction : Reducing agents can be applied to modify the chlorine atom or sulfonamide group, potentially altering the compound's reactivity and biological profile.

- Substitution Reactions : The chlorine atom is amenable to substitution with various nucleophiles, allowing for the generation of diverse derivatives with tailored properties .

Mechanism of Action

The mechanism of action of 3-chloro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The thiophene and benzamide moieties may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

The structural and functional attributes of 3-chloro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide can be contextualized against related benzamide derivatives:

Structural Comparison

Key Observations :

- Chloro Substituent : The target compound’s 3-chloro group on the benzamide contrasts with analogs like ABT-199 (4-chlorophenyl) and Example 284 (5-chlorobenzamide). Positional differences may influence steric interactions and target binding .

- Heterocyclic Motifs: The thiophene-THP combination is unique compared to ABT-199’s pyrrolopyridine-THP system or Example 284’s triazolo-pyridinone. Thiophene’s sulfur atom may enhance π-π stacking or alter metabolic stability .

Functional and Pharmacological Comparison

Hypotheses for Target Compound :

- Oncology Potential: The THP-thiophene scaffold may mimic venetoclax’s BCL-2 targeting, but the thiophene could alter selectivity or potency .

- Kinase Inhibition: Analogous to Example 284’s triazolo-pyridinone system, the target compound’s heterocycles may interact with ATP-binding pockets in kinases .

Physicochemical and ADMET Considerations

- Metabolic Stability : Thiophene rings are prone to oxidative metabolism, which could differ from pyrrolopyridine (ABT-199) or triazolo (Example 284) systems .

Biological Activity

3-chloro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, particularly in drug development and materials science.

Molecular Information:

- Common Name: 3-chloro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide

- CAS Number: 1202972-94-8

- Molecular Formula: C17H18ClNO2S

- Molecular Weight: 335.8 g/mol

| Property | Value |

|---|---|

| Molecular Formula | C17H18ClNO2S |

| Molecular Weight | 335.8 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Synthesis

The synthesis of 3-chloro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide typically involves several steps:

- Formation of the Thiophene Ring: This can be achieved through the Paal-Knorr synthesis.

- Synthesis of Tetrahydropyran: Cyclization of a suitable precursor using an acid catalyst.

- Coupling Reaction: A Friedel-Crafts alkylation reaction couples the thiophene and tetrahydropyran rings with a benzamide derivative.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors, leading to inhibition or modulation of their functions. The unique structural motifs—thiophene, tetrahydropyran, and benzamide—allow it to serve as a versatile scaffold for drug design targeting various biological pathways.

Case Studies and Research Findings

-

Enzyme Inhibition Studies:

- Research indicates that compounds with similar structures have shown promising activity against various enzymes, such as dihydrofolate reductase, which is crucial in cancer therapy .

- In vitro studies demonstrated that modifications in the thiophene and tetrahydropyran moieties significantly influenced enzyme binding affinity and selectivity.

-

Anticancer Activity:

- A study on related compounds revealed that benzamide derivatives exhibit moderate to high potency in inhibiting cancer cell proliferation, indicating potential anticancer properties .

- The compound's ability to modulate cell signaling pathways could be explored for therapeutic applications in oncology.

- Biological Evaluation:

Comparative Analysis

| Compound Type | Activity Level | Notes |

|---|---|---|

| Thiophene Derivatives | Moderate | Shares structural similarities |

| Tetrahydropyran Derivatives | Variable | Activity varies based on substitution |

| Benzamide Derivatives | High | Notable for anticancer properties |

Q & A

Q. Optimization Tips :

- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for thiophene introduction.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Temperature Control : Maintain ≤0°C during coupling to minimize side reactions .

How is structural characterization of this compound performed to confirm purity and identity?

Basic

Key Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR validate the amide bond (δ ~7.5–8.5 ppm for aromatic protons) and tetrahydro-2H-pyran ring (δ ~3.5–4.5 ppm for CH₂-O groups) .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemistry of the tetrahydro-2H-pyran ring in crystalline forms .

What advanced strategies can address contradictory biological activity data in enzyme inhibition assays?

Advanced

Contradictions may arise from assay conditions or off-target effects. Solutions include :

- Orthogonal Assays : Validate results using fluorescence polarization (FP) and surface plasmon resonance (SPR) to measure binding kinetics .

- Structural Analog Screening : Test derivatives with modified thiophene or pyran substituents to isolate pharmacophore contributions .

- Computational Docking : Predict binding modes to enzymes like BCL-2 or MCL-1 using Schrödinger Suite or AutoDock .

How can reaction conditions be optimized for large-scale synthesis without compromising yield?

Advanced

Critical Parameters :

- Catalyst Loading : Reduce Pd catalyst to 0.5–1 mol% to lower costs while maintaining >80% yield .

- Workflow Design : Implement flow chemistry for cyclization steps to improve heat transfer and scalability.

- Purification : Use recrystallization (e.g., ethanol/water mixtures) instead of column chromatography for cost-effective purification .

What are the key considerations for designing structure-activity relationship (SAR) studies on this compound?

Advanced

Focus on modifying:

- Chloro Substituent Position : Compare 3-chloro vs. 4-chloro analogs to assess steric/electronic effects on target binding .

- Pyran Ring Substitutions : Introduce methyl or fluoro groups to evaluate conformational flexibility impacts .

- Thiophene Replacements : Test furan or pyrrole moieties to determine heterocycle specificity .

Q. Methodology :

- Parallel Synthesis : Generate analogs via combinatorial chemistry.

- In Silico Profiling : Use QSAR models to prioritize high-potensity derivatives .

How can stability and degradation pathways be analyzed under physiological conditions?

Advanced

Approaches :

- Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (UV light) stress. Monitor degradation via HPLC-MS .

- Metabolic Stability : Use liver microsomes (human/rat) to identify cytochrome P450-mediated oxidation hotspots .

- Solid-State Stability : Conduct accelerated stability testing (40°C/75% RH) over 4 weeks to assess shelf-life .

What analytical methods resolve discrepancies in logP and solubility predictions?

Advanced

Experimental Validation :

- logP Measurement : Use shake-flask method with octanol/water partitioning and UV quantification .

- Solubility Profiling : Perform equilibrium solubility assays in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) .

- Computational Refinement : Apply COSMO-RS or Abraham descriptors to improve prediction accuracy .

How can in vivo pharmacokinetic (PK) studies be designed to evaluate bioavailability?

Advanced

Protocol Design :

- Dose Administration : Oral (PO) and intravenous (IV) dosing in rodent models to calculate absolute bioavailability (F%).

- Sampling Schedule : Collect plasma at 0.5, 1, 2, 4, 8, 12, and 24 h post-dose.

- Bioanalysis : Quantify compound levels using LC-MS/MS with deuterated internal standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.